1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
1-Ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds significant potential in various scientific research fields.
Preparation Methods
The synthesis of 1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The sulfonamide group is then introduced through sulfonation reactions using sulfonyl chlorides in the presence of a base . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Compared to other indole derivatives, 1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
N-methylindole: Used in various synthetic applications.
These compounds share the indole core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
1-ethyl-2-oxo-N-pyrimidin-2-ylbenzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-2-21-13-7-8-14(11-5-3-6-12(15(11)13)16(21)22)25(23,24)20-17-18-9-4-10-19-17/h3-10H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIYZEXJQFOGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC=CC=N4)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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